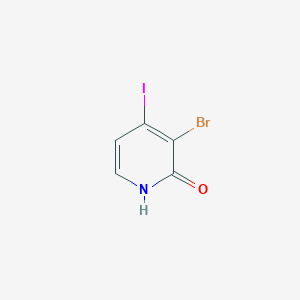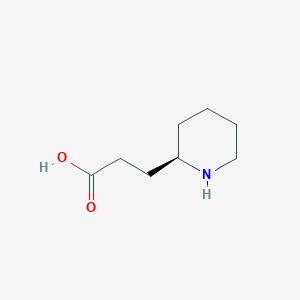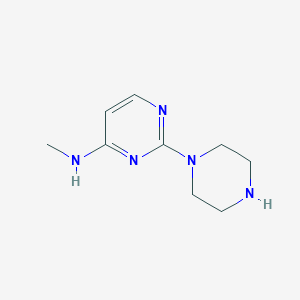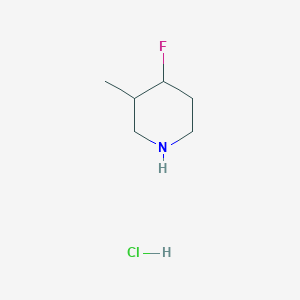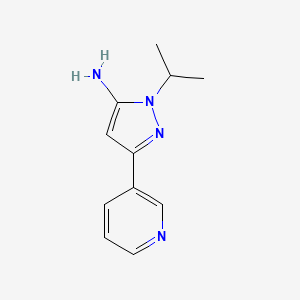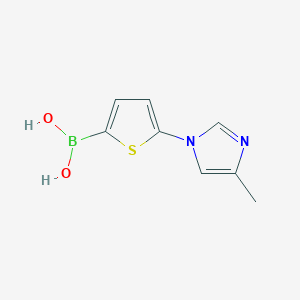
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a compound that features a boronic acid group attached to a thiophene ring, which is further substituted with a 4-methyl-1H-imidazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Imidazole Group: The 4-methyl-1H-imidazole group can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with 4-methylimidazole.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various biaryl or vinyl derivatives.
Aplicaciones Científicas De Investigación
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a valuable compound in drug discovery.
Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the boronic acid group can interact with biological targets, such as enzymes or receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of the target protein, leading to therapeutic effects. The thiophene and imidazole rings may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid: Unique due to the presence of both a boronic acid group and a 4-methyl-1H-imidazole group.
Thiophene-2-boronic acid: Lacks the imidazole group, making it less versatile in certain applications.
4-Methyl-1H-imidazole-5-boronic acid: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
Uniqueness: The combination of the boronic acid group with the thiophene and imidazole rings in this compound provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H9BN2O2S |
|---|---|
Peso molecular |
208.05 g/mol |
Nombre IUPAC |
[5-(4-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-4-11(5-10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
Clave InChI |
HWMVSKPBGUWYSA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)N2C=C(N=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
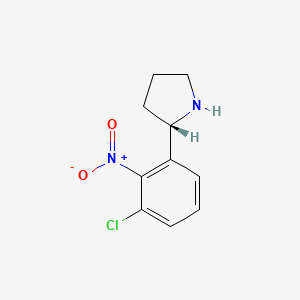

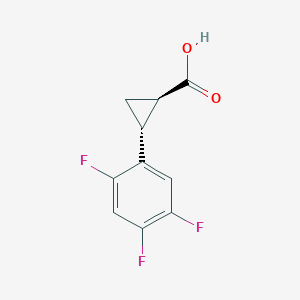
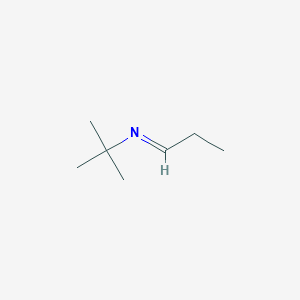
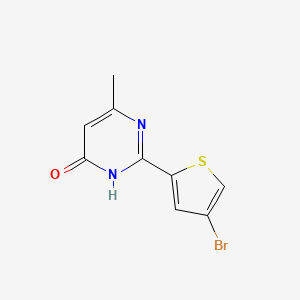
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
